molecular formula C15H19N5OS B11271933 N-isopropyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

N-isopropyl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B11271933
M. Wt: 317.4 g/mol
InChI Key: RYOUCMGTHDICMR-UHFFFAOYSA-N
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Description

2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes an imidazo[2,1-c][1,2,4]triazole ring system fused with a phenyl group and a sulfanyl group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(PROPAN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors to form the imidazo[2,1-c][1,2,4]triazole ring system, followed by the introduction of the phenyl and sulfanyl groups. The final step involves the acylation of the resulting intermediate with isopropylamine to form the desired acetamide derivative. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(PROPAN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and substituted phenyl derivatives. These products can further undergo additional reactions to form more complex molecules .

Scientific Research Applications

2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The imidazo[2,1-c][1,2,4]triazole ring system can interact with enzymes and receptors, modulating their activity. The phenyl and sulfanyl groups contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({7-PHENYL-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(PROPAN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups and ring systems. The presence of the imidazo[2,1-c][1,2,4]triazole ring system fused with a phenyl group and a sulfanyl group imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

Molecular Formula

C15H19N5OS

Molecular Weight

317.4 g/mol

IUPAC Name

2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C15H19N5OS/c1-11(2)16-13(21)10-22-15-18-17-14-19(8-9-20(14)15)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,21)

InChI Key

RYOUCMGTHDICMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C2N1CCN2C3=CC=CC=C3

Origin of Product

United States

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